Butane-1,4-diyl bis(2-bromoacetate)
Overview
Description
Butane-1,4-diyl bis(2-bromoacetate) is an organic compound with the molecular formula C8H12Br2O4 and a molecular weight of 331.99 g/mol It is a diester derived from butane-1,4-diol and bromoacetic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
Butane-1,4-diyl bis(2-bromoacetate) can be synthesized through the esterification reaction between butane-1,4-diol and bromoacetic acid. The reaction typically involves the use of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the desired product .
Industrial Production Methods
In an industrial setting, the production of butane-1,4-diyl bis(2-bromoacetate) may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions can help in scaling up the production while maintaining the purity and quality of the compound .
Chemical Reactions Analysis
Types of Reactions
Butane-1,4-diyl bis(2-bromoacetate) undergoes various types of chemical reactions, including:
Nucleophilic substitution reactions: The bromine atoms in the compound can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Hydrolysis: The ester bonds can be hydrolyzed in the presence of acids or bases to yield butane-1,4-diol and bromoacetic acid.
Reduction: The compound can be reduced to form butane-1,4-diol and other derivatives.
Common Reagents and Conditions
Nucleophilic substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide are commonly used under mild to moderate conditions.
Hydrolysis: Acidic or basic conditions with reagents like hydrochloric acid or sodium hydroxide are employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under controlled conditions.
Major Products Formed
Nucleophilic substitution: Products include substituted butane derivatives with various functional groups.
Hydrolysis: Major products are butane-1,4-diol and bromoacetic acid.
Reduction: The primary product is butane-1,4-diol.
Scientific Research Applications
Butane-1,4-diyl bis(2-bromoacetate) has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound can be used in the modification of biomolecules for studying biological processes.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of butane-1,4-diyl bis(2-bromoacetate) involves its reactivity towards nucleophiles and its ability to undergo ester hydrolysis. The bromine atoms in the compound act as leaving groups, making it susceptible to nucleophilic attack. The ester bonds can be cleaved under acidic or basic conditions, leading to the formation of butane-1,4-diol and bromoacetic acid .
Comparison with Similar Compounds
Similar Compounds
Butane-1,4-diyl bis(furan-2-carboxylate): Similar in structure but with furan-2-carboxylate groups instead of bromoacetate groups.
Butane-1,4-diyl bis(acetate): Contains acetate groups instead of bromoacetate groups.
Butane-1,4-diyl bis(chloroacetate): Contains chloroacetate groups instead of bromoacetate groups.
Uniqueness
Butane-1,4-diyl bis(2-bromoacetate) is unique due to the presence of bromine atoms, which enhance its reactivity towards nucleophiles and make it a versatile intermediate in organic synthesis. The compound’s ability to undergo various chemical reactions makes it valuable in research and industrial applications .
Properties
IUPAC Name |
4-(2-bromoacetyl)oxybutyl 2-bromoacetate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12Br2O4/c9-5-7(11)13-3-1-2-4-14-8(12)6-10/h1-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWFWUCCZIMDIIJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCOC(=O)CBr)COC(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12Br2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90516589 | |
Record name | Butane-1,4-diyl bis(bromoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
331.99 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
67638-54-4 | |
Record name | Butane-1,4-diyl bis(bromoacetate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90516589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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